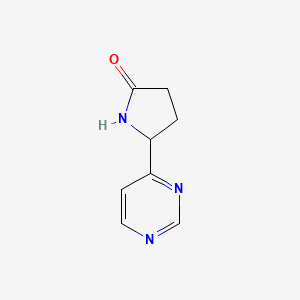
4-Aminomethyl-4'-methyl-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminomethyl-4’-methyl-2,2’-bipyridine is a bipyridine derivative, which is a class of compounds characterized by two pyridine rings connected by a single bond. This compound is of interest due to its potential applications in coordination chemistry, catalysis, and material science. The presence of an aminomethyl group and a methyl group on the bipyridine scaffold enhances its chemical reactivity and coordination properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminomethyl-4’-methyl-2,2’-bipyridine typically involves the functionalization of bipyridine derivatives. One common method is the reaction of 4,4’-dimethyl-2,2’-bipyridine with formaldehyde and ammonia, which introduces the aminomethyl group. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for 4-Aminomethyl-4’-methyl-2,2’-bipyridine are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminomethyl-4’-methyl-2,2’-bipyridine can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Wissenschaftliche Forschungsanwendungen
4-Aminomethyl-4’-methyl-2,2’-bipyridine has several scientific research applications, including:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are used in catalysis and material science.
Material Science: It is used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biological Applications:
Wirkmechanismus
The mechanism of action of 4-Aminomethyl-4’-methyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating chemical transformations. The aminomethyl group can also interact with biological targets, potentially leading to bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dimethyl-2,2’-bipyridine: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.
4,4’-Diamino-2,2’-bipyridine: Contains two amino groups, which can lead to different coordination and reactivity properties.
4,4’-Dihydroxy-2,2’-bipyridine: Contains hydroxyl groups, which can participate in hydrogen bonding and other interactions.
Uniqueness
4-Aminomethyl-4’-methyl-2,2’-bipyridine is unique due to the presence of both an aminomethyl group and a methyl group on the bipyridine scaffold. This combination of functional groups enhances its reactivity and coordination properties, making it a versatile compound for various applications in chemistry, biology, and material science .
Eigenschaften
Molekularformel |
C12H13N3 |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
[2-(4-methylpyridin-2-yl)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C12H13N3/c1-9-2-4-14-11(6-9)12-7-10(8-13)3-5-15-12/h2-7H,8,13H2,1H3 |
InChI-Schlüssel |
RUZFBWKOWYOIPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















